molecular formula C18H20ClN3O3 B12723507 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride CAS No. 1956369-26-8

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

Cat. No.: B12723507
CAS No.: 1956369-26-8
M. Wt: 361.8 g/mol
InChI Key: UTWWAKASXDZDKR-UHFFFAOYSA-N
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Description

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride is a compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride typically involves the reaction of 2-aminobenzamide with 2-methoxybenzylamine under specific conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and subsequent purification . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .

Mechanism of Action

The mechanism of action of 3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((2-Methoxybenzyl)amino)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride is unique due to its specific substitution pattern and potential biological activities. Its methoxybenzyl group and quinazoline core contribute to its distinct chemical properties and therapeutic potential .

Properties

CAS No.

1956369-26-8

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1H-quinazoline-2,4-dione;hydrochloride

InChI

InChI=1S/C18H19N3O3.ClH/c1-24-16-9-5-2-6-13(16)12-19-10-11-21-17(22)14-7-3-4-8-15(14)20-18(21)23;/h2-9,19H,10-12H2,1H3,(H,20,23);1H

InChI Key

UTWWAKASXDZDKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCCN2C(=O)C3=CC=CC=C3NC2=O.Cl

Origin of Product

United States

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